methyl (2E)-3,3,3-trifluoro-2-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}propanoate
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Overview
Description
METHYL (2E)-3,3,3-TRIFLUORO-2-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}PROPANOATE is a complex organic compound characterized by its unique trifluoromethyl group and hydroxyphenyl formamido structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2E)-3,3,3-TRIFLUORO-2-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}PROPANOATE typically involves the reaction of a trifluoromethyl ketone with a hydroxyphenyl formamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL (2E)-3,3,3-TRIFLUORO-2-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL (2E)-3,3,3-TRIFLUORO-2-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which METHYL (2E)-3,3,3-TRIFLUORO-2-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}PROPANOATE exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating protein functions. The hydroxyphenyl formamido group may also play a role in binding to specific receptors or active sites.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-3-(3-hydroxyphenyl)acrylate: A cinnamate ester with similar structural features.
Methyl 3-(4-hydroxyphenyl)propionate: Another ester with a hydroxyphenyl group.
Uniqueness
METHYL (2E)-3,3,3-TRIFLUORO-2-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}PROPANOATE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C11H9F3N2O4 |
---|---|
Molecular Weight |
290.19 g/mol |
IUPAC Name |
methyl (2E)-3,3,3-trifluoro-2-[(3-hydroxybenzoyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H9F3N2O4/c1-20-10(19)8(11(12,13)14)15-16-9(18)6-3-2-4-7(17)5-6/h2-5,17H,1H3,(H,16,18)/b15-8+ |
InChI Key |
GBKRGFZHJJWAPD-OVCLIPMQSA-N |
Isomeric SMILES |
COC(=O)/C(=N\NC(=O)C1=CC(=CC=C1)O)/C(F)(F)F |
Canonical SMILES |
COC(=O)C(=NNC(=O)C1=CC(=CC=C1)O)C(F)(F)F |
Origin of Product |
United States |
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